1-[(4-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridine derivatives This compound is characterized by the presence of a 4-chlorobenzyl group, a thiazolyl group, and a dihydropyridine ring
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a wide range of biological targets . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit the demethylation of ergosterol on the cell membrane of pathogens, preventing the formation of the cell membrane and thereby killing the pathogen .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring. This intermediate is then reacted with thiazole-2-amine under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the dihydropyridine ring.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Comparison with Similar Compounds
- 1-(4-bromobenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide
- 1-(4-methylbenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide
- 1-(4-fluorobenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide
Comparison: 1-[(4-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. Compared to its analogs with different substituents on the benzyl group, this compound may exhibit distinct reactivity and pharmacological profiles. For instance, the chlorine atom can influence the compound’s lipophilicity and binding affinity to molecular targets .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-12-5-3-11(4-6-12)10-20-8-1-2-13(15(20)22)14(21)19-16-18-7-9-23-16/h1-9H,10H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLKPXRSZPJEHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=NC=CS2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.